molecular formula C14H14N2O4 B6391479 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261924-48-4

2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6391479
CAS No.: 1261924-48-4
M. Wt: 274.27 g/mol
InChI Key: MHDOPROFVOULDN-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of an amino group at the 2-position, a dimethoxyphenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its diffusion across cell membranes .

Comparison with Similar Compounds

  • 2-Amino-5-phenylpyridine-4-carboxylic acid
  • 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-4-carboxylic acid
  • 2-Amino-5-(4-methoxyphenyl)pyridine-4-carboxylic acid

Comparison: Compared to its analogs, 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of two methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physicochemical properties. For instance, the additional methoxy group may enhance its solubility in organic solvents and its ability to interact with biological targets .

Properties

IUPAC Name

2-amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-9-3-8(4-10(5-9)20-2)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDOPROFVOULDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687855
Record name 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-48-4
Record name 2-Amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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